8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Overview
Description
8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzazepine derivatives, to which this compound belongs, have been known to exhibit a wide range of biological activities . They have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mode of Action
Benzazepines are known to interact with various receptors and enzymes, leading to changes in cellular processes . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Benzazepines, in general, can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
It is known that the compound has a molecular weight of 1612, a density of 1100±006 g/cm3, a melting point of 143-144 °C, and a boiling point of 3390±210 °C . These properties could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Benzazepines have been found to exhibit a range of biological activities, including antibacterial activity and inhibition of squalene synthase . The exact effects of this compound would need further investigation.
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in organic solvents such as alcohol, chloroform, and ether .
Cellular Effects
It is important to handle this compound carefully to avoid skin and eye contact .
Temporal Effects in Laboratory Settings
The compound has a melting point of 143-144 °C and a boiling point of 339.0±21.0 °C . It is recommended to store the compound at room temperature, preferably in a cool and dark place .
Properties
IUPAC Name |
8-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBRBGDMGOUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520922 | |
Record name | 8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-78-2 | |
Record name | 8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.